molecular formula C9H12N2O B2908614 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1184785-93-0

2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B2908614
CAS RN: 1184785-93-0
M. Wt: 164.208
InChI Key: JNPCPJSJVQPTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one, also known as CPDMP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry. CPDMP has been studied for its ability to interact with biological systems, including its potential to interact with proteins and enzymes. It has been used as a building block in medicinal chemistry and has been studied for its potential therapeutic applications.

Scientific Research Applications

2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been used as a building block in medicinal chemistry, and has been studied for its potential therapeutic applications. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to interact with proteins and enzymes, and has been studied for its potential to inhibit or activate certain enzyme activities. It has also been studied for its potential to interact with receptors and other biological systems, as well as its potential to act as an inhibitor of certain enzymes.

Mechanism of Action

2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential to interact with proteins and enzymes. It has been found to interact with proteins and enzymes in a variety of ways, including through the formation of covalent bonds. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with receptors, and has been studied for its potential to act as an inhibitor or activator of certain enzyme activities.
Biochemical and Physiological Effects
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential to interact with proteins and enzymes, and has been found to have a variety of biochemical and physiological effects. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to interact with proteins and enzymes in a variety of ways, including through the formation of covalent bonds. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with receptors, and has been studied for its potential to act as an inhibitor or activator of certain enzyme activities. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with other biological systems, such as cell membranes, and has been studied for its potential to alter the activity of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry, and has been found to have a variety of advantages and limitations in laboratory experiments. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to be relatively easy to synthesize and is cost-effective. It has also been found to have a relatively low toxicity and is relatively stable in solution. However, 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to be relatively unstable in the presence of light and oxygen, and can be degraded by certain enzymes.

Future Directions

2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry, and has been found to have a variety of potential uses. Future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to interact with proteins and enzymes, as well as its potential to act as an inhibitor or activator of certain enzyme activities. Additionally, future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to interact with receptors and other biological systems, as well as its potential to alter the activity of certain proteins and enzymes. Finally, future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to be used as a building block in medicinal chemistry, as well as its potential to be used as an inhibitor or activator of certain enzyme activities.

Synthesis Methods

2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one can be synthesized through a variety of methods, including the use of cyclopropylmethyl halides, such as 1-chloro-2-cyclopropylmethyl-5,6-dimethylpyrimidin-4(3H)-one. This method involves the reaction of the cyclopropylmethyl halide with potassium tert-butoxide in dimethyl sulfoxide to form 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one. This method has been found to be efficient and cost-effective.

properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-5-6(2)10-8(7-3-4-7)11-9(5)12/h7H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPCPJSJVQPTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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